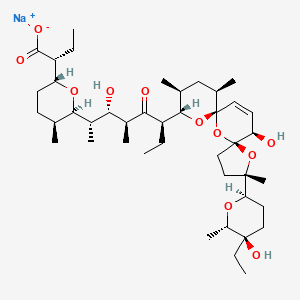

CID 66647803

Description

Historical Context of Discovery and Early Research Significance

Salinomycin (B1681400) was first isolated in 1974 by researchers in Tokyo, Japan, from the culture broth of the bacterium Streptomyces albus. toku-e.comencyclopedia.pub The discovery was a result of screening efforts for new agents to combat coccidiosis, a parasitic disease in poultry caused by protozoa of the genus Eimeria. nih.gov

Early research confirmed its high efficacy against these parasites. nih.gov Consequently, Salinomycin Sodium was developed and became widely used in the poultry industry as a feed additive to prevent coccidiosis and to improve feed efficiency in broiler chickens and other livestock. rsc.orgnih.gov Its initial significance was, therefore, firmly rooted in animal health, where it provided an effective tool for controlling parasitic infections and enhancing agricultural productivity. fermentek.com This early application also drove research into its antibacterial properties, particularly against Gram-positive bacteria. mdpi.com

Polyether Ionophore Classification and Research Relevance

Salinomycin Sodium is classified as a monocarboxylic polyether ionophore. frontiersin.orgresearchgate.net This class of compounds is characterized by a unique chemical structure that allows them to form lipid-soluble complexes with metal cations and transport them across biological membranes. fermentek.com The research relevance of polyether ionophores stems from this distinct ability to disrupt the natural electrochemical gradients that are essential for cellular function. toku-e.com

Salinomycin specifically functions as an ionophore with a high affinity for potassium ions (K⁺), facilitating an exchange of K⁺ for a proton (H⁺) across membranes. nih.gov This action disrupts the ion balance, leading to a cascade of secondary effects, including mitochondrial dysfunction and the induction of programmed cell death (apoptosis). researchgate.netnih.gov This mechanism is the basis for its potent activity against susceptible microbes and parasites. fermentek.com The study of Salinomycin and other polyether ionophores has provided critical insights into the fundamental processes of membrane transport and the physiological impact of ion gradient disruption. mdpi.com

Scope of Academic Inquiry into Salinomycin Sodium's Biological Activities

In recent years, academic inquiry has moved far beyond Salinomycin Sodium's veterinary applications. A pivotal moment in its research trajectory occurred in 2009 when a study revealed its remarkable ability to selectively kill breast cancer stem cells (CSCs). wikipedia.orgsalinomycin.pl CSCs are a subpopulation of tumor cells believed to be responsible for cancer initiation, metastasis, and resistance to therapy. frontiersin.org This discovery ignited a surge of research into its potential as an anticancer agent.

Subsequent studies have demonstrated that Salinomycin is effective against CSCs and drug-resistant cells in various other human cancers, including prostate, lung, and colorectal cancer, as well as leukemia. rsc.org The mechanisms underlying its anticancer effects are a major focus of current research and include the induction of apoptosis, inhibition of key signaling pathways like Wnt/β-catenin, and interference with ABC transporters responsible for multidrug resistance. rsc.orgmdpi.compnas.org Beyond oncology, its antibacterial activity against problematic strains like methicillin-resistant Staphylococcus aureus, its immunomodulatory effects, and its potential as an anti-inflammatory and anti-scarring agent are also under active investigation. researchgate.netwikipedia.orgnih.gov This broad spectrum of biological activities ensures that Salinomycin Sodium remains a molecule of high interest for continued academic and therapeutic exploration. researchgate.net

Interactive Data Table: Chemical and Physical Properties of Salinomycin Sodium

| Property | Value |

| Chemical Formula | C42H69NaO11 |

| Molar Mass | 772.98 g/mol |

| Appearance | White to light yellow-white crystalline powder. famic.go.jp |

| Solubility | Practically insoluble in water; freely soluble in acetone, chloroform (B151607), and methanol. famic.go.jp |

| Stability | Stable in neutral or alkaline solutions; unstable in acidic conditions. famic.go.jp |

Properties

CAS No. |

55721-31-8 |

|---|---|

Molecular Formula |

C42H70NaO11 |

Molecular Weight |

774.0 g/mol |

IUPAC Name |

sodium (2R)-2-[(2R,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate |

InChI |

InChI=1S/C42H70O11.Na/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33;/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47);/t23-,24-,25+,26-,27-,28-,29+,30-,31+,32+,33+,34+,36+,37-,39-,40+,41-,42-;/m0./s1 |

InChI Key |

PNDPFHFAPNOECJ-UZHRAPRISA-N |

Isomeric SMILES |

CC[C@H]([C@H]1CC[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C(=O)O.[Na+] |

Canonical SMILES |

CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)O.[Na+] |

Related CAS |

53003-10-4 (Parent) |

Origin of Product |

United States |

Elucidation of Molecular and Cellular Mechanisms of Action of Salinomycin Sodium

Ionophoric Activity and Perturbation of Cation Homeostasis

The primary and most well-characterized mechanism of Salinomycin (B1681400) Sodium is its function as an ionophore, a lipid-soluble molecule that facilitates the transport of ions across biological membranes. fermentek.comnih.gov This activity profoundly disrupts the delicate balance of intracellular cation concentrations, leading to a cascade of cellular events.

Modulation of Intracellular Cation Concentrations (e.g., K+, Na+, Ca2+, Mg2+)

Salinomycin Sodium exhibits a strong affinity for monovalent cations, particularly potassium (K+). fermentek.comicm.edu.pl It acts as a mobile ion carrier, binding to K+ ions and facilitating their transport across cellular and organellar membranes, effectively dissipating the natural K+ gradient. nih.govicm.edu.pl This process often occurs as an electroneutral exchange for protons (H+), leading to a K+/H+ antiport activity. icm.edu.plnih.gov

The disruption of potassium homeostasis is intrinsically linked to the transport of other cations. Salinomycin also mediates the transport of sodium (Na+) ions into the cell, which can lead to an increase in intracellular Na+ concentration. nih.govresearchgate.net This influx of Na+ can cause osmotic stress and cell swelling. researchgate.net

| Cation | Effect of Salinomycin Sodium | Primary Mechanism | Reference(s) |

| Potassium (K+) | Efflux from the cell, dissipation of gradient | Forms a complex with K+ and transports it across membranes, often in exchange for H+. | nih.govicm.edu.plnih.gov |

| Sodium (Na+) | Influx into the cell | Facilitates transport across the plasma membrane. | nih.govresearchgate.net |

| Calcium (Ca2+) | Increase in cytosolic concentration | Indirectly affected by the disruption of other ion gradients and directly through release from intracellular stores like the ER. | glpbio.comacs.org |

| Magnesium (Mg2+) | Altered homeostasis | Disruption of the overall electrochemical balance. | toku-e.com |

Impact on Mitochondrial Membrane Potential and Bioenergetics

The mitochondrion, with its crucial role in cellular energy production, is a primary target of Salinomycin Sodium's ionophoric activity. The inner mitochondrial membrane maintains a significant electrochemical gradient, known as the mitochondrial membrane potential (ΔΨm), which is essential for ATP synthesis.

By acting as a K+/H+ exchanger across the inner mitochondrial membrane, Salinomycin disrupts this delicate balance. nih.gov This leads to a decrease in the mitochondrial membrane potential. salinomycin.plresearchgate.netmdpi.com Studies have shown that Salinomycin treatment can significantly reduce ΔΨm in various cell types. salinomycin.plmdpi.com This dissipation of the membrane potential impairs the function of the electron transport chain, specifically inhibiting the activities of complex I and complex II. salinomycin.pl Consequently, mitochondrial respiration and ATP production are significantly reduced. salinomycin.plresearchgate.net This bioenergetic crisis can trigger further cellular stress responses.

Endoplasmic Reticulum (ER) Stress Induction and ER Calcium Release

The endoplasmic reticulum (ER) is a major intracellular calcium storage organelle. Research has demonstrated that Salinomycin rapidly localizes to the ER. acs.org Its ionophoric activity within the ER membrane leads to the release of Ca2+ from this organelle into the cytosol. acs.orgencyclopedia.pub This depletion of ER calcium stores disrupts protein folding and processing, leading to a condition known as ER stress. acs.orgnih.gov

The induction of ER stress activates the unfolded protein response (UPR), a cellular signaling pathway designed to restore ER homeostasis. acs.org Key markers of ER stress, such as the upregulation of Binding Immunoglobulin Protein (BiP), activating transcription factor 4 (ATF4), and C/EBP homologous protein (CHOP), are observed following Salinomycin treatment. nih.gov The sustained increase in cytosolic Ca2+ and prolonged ER stress can ultimately lead to the activation of apoptotic pathways. nih.gov Some studies suggest that Salinomycin's effect on ER calcium may be linked to the upregulation of ATPase Sarcoplasmic/Endoplasmic Reticulum Ca2+ Transporting 3 (ATP2A3). nih.govresearchgate.net

Influence on Key Intracellular Signaling Pathways

Beyond its direct effects on ion homeostasis, Salinomycin Sodium significantly modulates critical intracellular signaling pathways that govern cell fate decisions such as proliferation, survival, and differentiation.

Wnt/β-Catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays a pivotal role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. Salinomycin has been identified as a potent inhibitor of the Wnt/β-catenin signaling cascade. medchemexpress.compnas.orgchemondis.com

The activation of the canonical Wnt pathway is initiated by the binding of Wnt ligands to the Frizzled (Fzd) receptor and the Low-density lipoprotein receptor-related protein 6 (LRP6) co-receptor. pnas.org This binding event triggers the phosphorylation of LRP6, a critical step for signal transduction. pnas.orgresearchgate.net

Salinomycin exerts its inhibitory effect at this proximal stage of the Wnt pathway. pnas.org It has been shown to block the Wnt-induced phosphorylation of LRP6. medchemexpress.compnas.orgresearchgate.netnih.gov Furthermore, Salinomycin promotes the degradation of the LRP6 protein itself. medchemexpress.compnas.orgnih.gov By preventing the phosphorylation and inducing the degradation of this essential co-receptor, Salinomycin effectively shuts down the downstream signaling cascade, leading to a decrease in the expression of Wnt target genes. pnas.orgresearchgate.net This mechanism underscores Salinomycin's ability to interfere with fundamental cellular processes.

| Pathway Component | Effect of Salinomycin Sodium | Mechanism | Reference(s) |

| Wnt/β-catenin Signaling | Inhibition | Blocks signal transduction at the receptor level. | medchemexpress.compnas.orgchemondis.com |

| LRP6 Co-receptor | Inhibition of phosphorylation and induction of degradation | Prevents the formation of the active signaling complex. | medchemexpress.compnas.orgresearchgate.netnih.gov |

Notch Signaling Pathway Interactions

Salinomycin has been shown to interfere with the Notch signaling pathway, a critical regulator of cell differentiation, proliferation, and apoptosis that plays a significant role in the development and progression of certain cancers, such as medulloblastoma. nih.gov Studies have demonstrated that salinomycin treatment can suppress the expression of key components of the Notch signaling pathway. nih.gov

In human medulloblastoma cells, salinomycin has been observed to down-regulate the expression of Hes1, a primary downstream target and key effector of the Notch pathway. nih.gov The inhibition of this pathway by salinomycin is considered a contributing factor to its cytotoxic effects, leading to decreased cell proliferation and the induction of cell death in cancer cells that are dependent on Notch signaling. nih.gov

STAT3 Signaling Pathway Disruption

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is another crucial target of salinomycin. In various cancer models, salinomycin has been shown to inhibit STAT3 signaling. For instance, in human gastric cancer cells and colorectal cancer cells, salinomycin treatment leads to a reduction in the phosphorylation of STAT3. rootspress.orgmedchemexpress.comtargetmol.com This inhibition of STAT3 phosphorylation is a key event, as phosphorylated STAT3 (p-STAT3) is the active form that translocates to the nucleus to regulate gene expression involved in cell proliferation and survival. rootspress.org

In colorectal cancer cells, salinomycin has been found to inhibit cancer cell proliferation and STAT3 signaling. medchemexpress.comtargetmol.comchemsrc.com Furthermore, in gastric cancer xenograft models, the inhibition of tumor proliferation by salinomycin was associated with a reduction in p-STAT3 production. rootspress.org

PI3K/Akt/mTOR Pathway Interventions

The PI3K/Akt/mTOR pathway is a central signaling network that governs cell growth, proliferation, and survival, and its dysregulation is common in cancer. researchgate.net Salinomycin has been identified as an inhibitor of this pathway in several cancer types. rowan.eduoncotarget.com

In prostate cancer, salinomycin has been reported to be a dual-acting inhibitor of the androgen receptor (AR) and mTORC1. oncotarget.com Its inhibitory action on the PI3K/Akt/mTORC1 axis involves multiple mechanisms. It can activate AMP-activated protein kinase (AMPK), which in turn can dampen the kinase function of mTOR. oncotarget.com Additionally, salinomycin can inhibit the Akt-mediated inhibitory phosphorylation of TSC2, leading to the inactivation of mTORC1. oncotarget.com

Furthermore, research in human prostate cancer cells has shown that salinomycin-induced apoptosis is linked to the generation of reactive oxygen species (ROS) that mediate the regulation of the PI3K/Akt/mTOR pathway. nih.gov The inhibition of autophagy, a process also regulated by this pathway, was found to enhance salinomycin-induced apoptosis. nih.gov Co-treatment with an AKT inhibitor, AZD5363, and salinomycin has been shown to increase apoptosis in cancer cells. iiarjournals.org

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is another developmental pathway that, when aberrantly activated, contributes to tumorigenesis and the maintenance of cancer stem cells. spandidos-publications.com Salinomycin has demonstrated the ability to inhibit this pathway. rowan.edu

In breast cancer models, particularly in breast cancer stem cell-enriched mammospheres, salinomycin has been shown to inhibit the Hh pathway by downregulating the expression of its critical components, including Patched (PTCH), Smoothened (SMO), Gli1, and Gli2. spandidos-publications.com This inhibition subsequently represses the expression of downstream target genes such as c-myc, Bcl-2, and Snail. spandidos-publications.com Similarly, in human breast cancer MDA-MB-231 cells, salinomycin was found to inhibit the expression of key elements of the Hedgehog pathway, including Shh, Smo, and Gli1. nih.gov

Table 1: Impact of Salinomycin Sodium on Key Signaling Pathway Components

| Signaling Pathway | Target Protein/Gene | Effect of Salinomycin | Cancer Model |

|---|---|---|---|

| Notch | Hes1 | Downregulation | Human Medulloblastoma |

| STAT3 | p-STAT3 | Inhibition/Reduction | Human Gastric & Colorectal Cancer |

| PI3K/Akt/mTOR | mTORC1 | Inactivation | Prostate Cancer |

| PI3K/Akt/mTOR | p-AKT | Dephosphorylation | Human Glioma |

| Hedgehog | PTCH, SMO, Gli1, Gli2 | Downregulation | Breast Cancer Stem Cells |

| Hedgehog | Shh, Smo, Gli1 | Inhibition | Human Breast Cancer |

Induction of Programmed Cell Death Mechanisms

A significant aspect of salinomycin's anticancer activity is its ability to induce programmed cell death, primarily through apoptosis. rootspress.orgwikipedia.org This process is crucial for eliminating damaged or unwanted cells and is often dysregulated in cancer.

Apoptosis Induction

Salinomycin has been shown to induce apoptosis in a variety of cancer cell lines. iiarjournals.org This is often characterized by classic apoptotic features such as nuclear fragmentation and an increase in the population of apoptotic cells. spandidos-publications.com The induction of apoptosis by salinomycin appears to be a multifaceted process involving the activation of both intrinsic and extrinsic pathways.

Intrinsic (Mitochondrial) and Extrinsic (Death Receptor) Pathway Activation

The intrinsic, or mitochondrial, pathway of apoptosis is triggered by intracellular stress and leads to mitochondrial dysfunction. nih.gov Salinomycin has been demonstrated to activate this pathway. nih.gov In colorectal cancer stem cells, salinomycin treatment led to a loss of mitochondrial membrane potential, a key event in the intrinsic pathway. spandidos-publications.comspandidos-publications.com This was accompanied by the regulation of the Bcl-2 family of proteins, with a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. iiarjournals.orgnih.gov The activation of caspase-9, an initiator caspase of the intrinsic pathway, has also been observed following salinomycin treatment. spandidos-publications.comnih.govspandidos-publications.com

The extrinsic, or death receptor, pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. nih.gov Salinomycin has also been implicated in the activation of this pathway. In human uterine leiomyoma cells, salinomycin treatment enhanced the expression of the death receptors DR5 and Fas. nih.gov This was associated with the cleavage and activation of caspase-8, the primary initiator caspase of the extrinsic pathway. nih.gov Similarly, in ovarian cancer stem cells, salinomycin treatment resulted in the upregulation of DR5. nih.gov The activation of both caspase-8 and caspase-9 ultimately converges on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the execution of apoptosis. spandidos-publications.comnih.govspandidos-publications.com

Recent studies have also suggested that in senescent cancer cells, salinomycin can induce a form of cell death called PANoptosis, which involves the concurrent activation of apoptosis, necroptosis, and pyroptosis. pnas.org This is associated with the upregulation of death receptor 5 (DR5). pnas.orgbiorxiv.org

Table 2: Key Proteins Modulated by Salinomycin Sodium in Apoptotic Pathways

| Apoptotic Pathway | Protein | Modulation by Salinomycin | Cellular Consequence |

|---|---|---|---|

| Intrinsic (Mitochondrial) | Bcl-2 | Downregulation | Promotes Apoptosis |

| Intrinsic (Mitochondrial) | Bax | Upregulation | Promotes Apoptosis |

| Intrinsic (Mitochondrial) | Caspase-9 | Activation/Cleavage | Initiates Intrinsic Apoptosis |

| Extrinsic (Death Receptor) | DR5 | Upregulation | Sensitizes to Apoptosis |

| Extrinsic (Death Receptor) | Fas | Upregulation | Sensitizes to Apoptosis |

| Extrinsic (Death Receptor) | Caspase-8 | Activation/Cleavage | Initiates Extrinsic Apoptosis |

| Common Execution | Caspase-3 | Activation/Cleavage | Executes Apoptosis |

Autophagy Modulation and Autophagic Cell Death

Autophagy is a cellular process involving the degradation of cellular components through lysosomes. Salinomycin Sodium has been shown to modulate autophagy, which can either promote cell survival or lead to cell death depending on the cellular context. nih.govmdpi.com

The role of autophagy in response to Salinomycin Sodium treatment is complex and appears to be cell-type and context-dependent. nih.gov In some instances, autophagy acts as a pro-survival mechanism, protecting cancer cells from the cytotoxic effects of the drug. nih.govspandidos-publications.com For example, in human non-small cell lung cancer (NSCLC) cells, Salinomycin Sodium-induced autophagy was found to be a protective response, and its inhibition enhanced apoptosis. nih.gov Similarly, in prostate and breast cancer cells, inhibition of autophagy potentiated Salinomycin-induced cell death. mdpi.comdiva-portal.org This suggests that in these contexts, combining Salinomycin Sodium with autophagy inhibitors could be a more effective therapeutic strategy. nih.gov

Conversely, under certain conditions, Salinomycin Sodium can induce autophagic cell death. nih.gov This form of cell death is distinct from apoptosis and involves the massive induction of autophagy leading to cellular self-destruction. The dual role of autophagy in being either pro-survival or pro-death highlights the intricate cellular responses to Salinomycin Sodium and underscores the importance of understanding the specific context in which it is applied. spandidos-publications.com

Ferroptosis Induction and Iron Metabolism Perturbations

Recent studies have revealed that Salinomycin Sodium can induce a form of iron-dependent programmed cell death known as ferroptosis. wikipedia.orgfrontiersin.org This process is characterized by the accumulation of lipid-based reactive oxygen species (ROS) and is distinct from apoptosis and other forms of cell death.

Salinomycin Sodium's ability to act as an ionophore allows it to transport iron across cellular membranes, particularly into lysosomes. wikipedia.orgmdpi.comresearchgate.net This sequestration of iron within lysosomes disrupts cellular iron homeostasis. nih.gov The excess iron in the lysosomes can then participate in Fenton reactions, leading to the generation of highly reactive hydroxyl radicals. researchgate.net This surge in ROS causes extensive lipid peroxidation, damaging cellular membranes and ultimately triggering ferroptotic cell death. wikipedia.orgfrontiersin.org A synthetic derivative of Salinomycin, named ironomycin, has shown even more potent activity in inducing ferroptosis by this mechanism. researchgate.netaacrjournals.org

Oxidative Stress Induction via Reactive Oxygen Species (ROS) Generation

A central mechanism of Salinomycin Sodium's anticancer activity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). plos.orgmdpi.com ROS, such as superoxide (B77818) anions (O₂•⁻) and hydrogen peroxide (H₂O₂), are highly reactive molecules that can cause damage to DNA, proteins, and lipids, leading to cell death. plos.org

Multiple studies have demonstrated that Salinomycin Sodium treatment leads to a significant increase in intracellular ROS levels in various cancer cell lines. plos.orgmdpi.comnih.gov This ROS production is closely linked to the induction of apoptosis. iiarjournals.orgscienceopen.com For instance, in breast cancer cells, the production of ROS was found to be a primary mechanism for Salinomycin-induced apoptosis, and the use of an ROS scavenger, N-acetyl cysteine (NAC), significantly reduced the apoptotic effect. iiarjournals.org Similarly, in prostate cancer cells, Salinomycin-induced ROS accumulation leads to apoptosis. mdpi.comnih.gov The generation of ROS by Salinomycin Sodium appears to be a key upstream event that triggers multiple downstream cell death pathways. iiarjournals.orgspandidos-publications.com

Epigenetic Modifications Induced by Salinomycin Sodium in Research Models

Emerging evidence suggests that Salinomycin Sodium can also exert its anticancer effects by inducing epigenetic modifications. nih.govmdpi.com Epigenetic regulation, which involves changes in gene expression without altering the DNA sequence, plays a crucial role in cancer development and drug resistance. nih.gov

One of the key epigenetic targets of Salinomycin Sodium is the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is often overexpressed in cancer. nih.govresearchgate.net In colon cancer stem cells, Salinomycin Sodium has been shown to inhibit EZH2. nih.govresearchgate.net This inhibition leads to a reduction in the repressive H3K27 trimethylation marks on the promoters of death receptors like DR4 and DR5. nih.gov The resulting upregulation of these death receptors sensitizes the cancer cells to TRAIL-induced apoptosis. nih.govresearchgate.net These findings indicate that Salinomycin Sodium can reverse epigenetic silencing of tumor suppressor genes, thereby restoring sensitivity to cell death signals. nih.gov This epigenetic activity of Salinomycin Sodium adds another layer to its complex and multi-targeted anticancer profile. mdpi.com

Table of Research Findings on Salinomycin Sodium's Mechanisms of Action

| Mechanism of Action | Key Findings | Affected Cellular Components/Pathways | Cancer Model(s) |

| Apoptosis | Induces both caspase-dependent and -independent apoptosis. | Caspase-3, -8, -9, PARP, Mitochondria | Colorectal Cancer, Leukemia spandidos-publications.comspandidos-publications.complos.org |

| Induces apoptosis independent of p53 status. | p53 pathway | Various human cancer cells nih.goviiarjournals.org | |

| Autophagy | Can be pro-survival or pro-death depending on context. | Autophagosomes, Lysosomes, LC3B | NSCLC, Prostate Cancer, Breast Cancer nih.govmdpi.comdiva-portal.org |

| Ferroptosis | Sequesters iron in lysosomes, leading to ROS and lipid peroxidation. | Iron metabolism, Lysosomes, ROS | Breast Cancer Stem Cells wikipedia.orgresearchgate.net |

| Oxidative Stress | Increases intracellular levels of ROS. | ROS (O₂•⁻, H₂O₂), Mitochondria | Breast Cancer, Prostate Cancer, Glioma plos.orgiiarjournals.orgspandidos-publications.commdpi.comnih.gov |

| Epigenetic Modifications | Inhibits EZH2, leading to upregulation of death receptors. | EZH2, H3K27me3, DR4, DR5 | Colon Cancer Stem Cells nih.govresearchgate.net |

Histone Acetylation Pattern Alterations

Salinomycin sodium has been observed to influence epigenetic modifications, specifically by altering histone acetylation patterns. In studies involving the MDA-MB-231 human breast cancer cell line, treatment with low concentrations of salinomycin led to an increase in the hyperacetylation of histone H3 and histone H4. nih.govqu.edu.qauaeu.ac.ae This hyperacetylation suggests a potential mechanism for salinomycin's impact on gene expression, as histone acetylation is generally associated with a more open chromatin structure and increased transcriptional activity. The gradual increase in the acetylation status of these histones was noted upon treatment, linking the compound to epigenetic regulation. nih.gov

| Cell Line | Histone(s) Affected | Observed Effect |

| MDA-MB-231 | Histone H3, Histone H4 | Increased hyperacetylation nih.govqu.edu.qauaeu.ac.ae |

Other Cellular Processes Affected by Salinomycin Sodium

DNA Damage and DNA Repair Pathway Modulation

Salinomycin sodium has been shown to induce DNA damage and modulate cellular DNA repair pathways. A key indicator of DNA double-strand breaks, the phosphorylation of histone H2AX to form γH2AX, is increased in cells treated with salinomycin. frontiersin.org This has been observed in cell lines such as Hs578T. frontiersin.org

Beyond inducing damage, salinomycin also appears to interfere with the cell's ability to repair its DNA. Research indicates that it can suppress the expression of crucial DNA repair enzymes. For instance, in nasopharyngeal carcinoma cells, salinomycin treatment was found to decrease the expression of Nei endonuclease VIII-like 2 (NEIL2), an enzyme involved in the repair of damaged DNA. frontiersin.org Furthermore, in other experimental models, salinomycin treatment has been associated with a marked decrease in the expression of RAD51, a key protein in the homologous recombination pathway for DNA double-strand break repair. This suggests a dual action of inducing DNA lesions while simultaneously hindering the cell's repair mechanisms. researchgate.net

| Protein/Marker | Cellular Process | Effect of Salinomycin Sodium |

| γH2AX | DNA Damage | Increased phosphorylation frontiersin.org |

| NEIL2 | DNA Repair | Decreased expression frontiersin.org |

| RAD51 | DNA Repair | Decreased expression researchgate.net |

Telomerase Activity Regulation

Salinomycin sodium impacts the regulation of telomerase, the enzyme responsible for maintaining telomere length. The mechanism of this regulation has been linked to the STAT3 signaling pathway. In colorectal cancer cell lines HT-29 and SW480, salinomycin treatment was shown to inhibit the phosphorylation of STAT3. nih.gov This inhibition of STAT3 subsequently leads to the transcriptional downregulation of human telomerase reverse transcriptase (hTERT), the catalytic subunit of the telomerase enzyme. nih.govchemsrc.com

The direct consequence of hTERT downregulation is a reduction in telomerase activity. nih.govchemsrc.cominvivochem.com In experimental settings, telomerase activity in HT-29 cells decreased from a relative value of 3.3 to 2.65, and in SW480 cells from 3.35 to 2.7, following salinomycin treatment. nih.gov Studies have also demonstrated that when salinomycin is used in combination with a direct telomerase inhibitor like MST-312, the reduction in telomerase activity is even more pronounced. nih.gov This synergistic effect highlights the compound's role in the telomerase regulatory pathway.

| Cell Line | Pathway/Molecule | Effect of Salinomycin Sodium | Quantitative Finding |

| HT-29 | STAT3/hTERT | Inhibition of pSTAT3, downregulation of hTERT nih.gov | Telomerase activity reduced from 3.3 to 2.65 nih.gov |

| SW480 | STAT3/hTERT | Inhibition of pSTAT3, downregulation of hTERT nih.gov | Telomerase activity reduced from 3.35 to 2.7 nih.gov |

Epithelial-Mesenchymal Transition (EMT) Modulation in Experimental Systems

Salinomycin sodium has been extensively shown to modulate the Epithelial-Mesenchymal Transition (EMT), a cellular program implicated in cancer cell migration and invasion. The compound generally acts as an inhibitor of EMT, promoting a more epithelial-like state. qu.edu.qanih.gov

In various cancer cell lines, salinomycin treatment leads to an upregulation of epithelial markers and a downregulation of mesenchymal markers. For example, in epithelial ovarian cancer (EOC) cell lines A2780 and SK-OV-3, salinomycin increased the expression of E-cadherin and Keratin (epithelial markers) while decreasing N-cadherin and vimentin (B1176767) (mesenchymal markers). nih.gov Similar effects of reversing TGF-β1-induced EMT have been noted in non-small cell lung cancer (NSCLC) cells. researchgate.netnih.gov

The mechanism underlying this EMT modulation often involves the inhibition of key signaling pathways. In EOC, salinomycin was found to repress the Wnt/β-catenin pathway, which is a known driver of EMT. nih.gov It achieves this by downregulating proteins in the pathway and preventing the nuclear translocation of β-catenin. nih.gov In NSCLC, the suppression of TGF-β1-induced EMT by salinomycin is linked to the AMPK/SIRT1 pathway. researchgate.netnih.gov

| Cell Type | Signaling Pathway | Effect on EMT Markers |

| Epithelial Ovarian Cancer (A2780, SK-OV-3) | Inhibition of Wnt/β-catenin nih.gov | Up: E-cadherin, KeratinDown: N-cadherin, Vimentin nih.gov |

| Non-Small Cell Lung Cancer (A549, H460) | Inhibition of TGF-β1 via AMPK/SIRT1 researchgate.netnih.gov | Up: E-cadherinDown: N-cadherin, Vimentin researchgate.netnih.gov |

| Colorectal Cancer | Inhibition of STAT3, β-catenin chemsrc.com | Suppression of EMT chemsrc.com |

Biological Activities of Salinomycin Sodium in Preclinical Research Models

Activity against Cancer Stem Cells (CSCs) in In Vitro and In Vivo Non-Human Models

Preclinical studies have consistently demonstrated the remarkable efficacy of salinomycin (B1681400) sodium against CSCs across a wide range of cancer types, including breast, prostate, lung, ovarian, colorectal, and pancreatic cancers. mdpi.comfrontiersin.org Its selective toxicity towards CSCs was a groundbreaking discovery, offering a new therapeutic avenue to combat cancer relapse and drug resistance. mdpi.com

Selective Targeting and Elimination of CSCs

A hallmark of salinomycin's anticancer activity is its selective cytotoxicity against CSCs. In a seminal study that screened thousands of compounds, salinomycin was found to reduce the proportion of breast CSCs by over 100-fold compared to the conventional chemotherapeutic drug paclitaxel (B517696). mdpi.com This selective action is attributed to its ability to interfere with multiple mechanisms crucial for CSC survival, including the disruption of ABC-binding transporters and key signaling pathways. mdpi.comresearchgate.net

Salinomycin acts as a potassium ionophore, altering the ion balance across cellular membranes, which is believed to contribute to its selective effect on CSCs. frontiersin.orgmdpi.com This disruption of ion gradients can lead to mitochondrial dysfunction, a state to which CSCs are particularly vulnerable. mdpi.com Furthermore, salinomycin has been shown to sequester iron in lysosomes, leading to the production of reactive oxygen species and subsequent apoptosis. nih.govnih.gov

Inhibition of CSC Self-Renewal and Induction of Differentiation

A critical characteristic of CSCs is their ability to self-renew, perpetuating the tumor population. Salinomycin has been shown to effectively inhibit this self-renewal capacity in various cancer models. For instance, it has been observed to inhibit the formation of tumorspheres, an in vitro measure of CSC self-renewal, in breast, colorectal, and osteosarcoma cancer stem cells. nih.govplos.org

In addition to inhibiting self-renewal, salinomycin can induce the differentiation of CSCs into more mature, less aggressive cancer cells. acs.org Treatment with salinomycin has been shown to lead to increased epithelial differentiation of tumor cells in mouse models of breast cancer. acs.org This forced differentiation effectively depletes the pool of CSCs, rendering the tumor more susceptible to conventional therapies.

Modulation of CSC-Associated Markers and Gene Expression (e.g., CD44, BMI-1, CD133, EpCam)

The selective action of salinomycin on CSCs is further evidenced by its ability to modulate the expression of specific markers and genes associated with the CSC phenotype. In various preclinical models, salinomycin treatment has been shown to decrease the population of cells expressing markers such as CD44, CD133, and EpCAM. mdpi.comnih.govspandidos-publications.com

For example, in head and neck squamous cell carcinoma (HNSCC) stem cells, salinomycin significantly repressed the expression of CD44 and BMI-1. d-nb.info Similarly, in colorectal cancer models, it reduced the proportion of CD133+ CSCs. nih.gov Global gene expression analyses have confirmed that salinomycin treatment leads to a loss of expression of genes characteristic of breast CSCs. acs.org This modulation of CSC-associated markers and gene expression underscores salinomycin's ability to specifically target and alter the fundamental properties of this critical cancer cell subpopulation.

Antineoplastic Activities in Non-Stem Cancer Cell Lines and Animal Models

Inhibition of Cell Proliferation and Colony Formation

Salinomycin has demonstrated potent inhibitory effects on the proliferation of various cancer cell lines in a dose- and time-dependent manner. medchemexpress.comresearchgate.net Studies have shown that salinomycin can significantly suppress the proliferation of colorectal, lung, and ovarian cancer cells. medchemexpress.comresearchgate.netplos.org Its antiproliferative effects are often associated with the induction of apoptosis. spandidos-publications.com

Furthermore, salinomycin effectively inhibits the ability of cancer cells to form colonies in soft agar (B569324) assays, a measure of anchorage-independent growth, which is a key characteristic of transformed cells. researchgate.net This inhibition of colony formation has been observed in colorectal and non-small cell lung cancer cell lines. mdpi.comresearchgate.net

Suppression of Metastasis and Invasion in Preclinical Settings

The ability of cancer cells to metastasize and invade surrounding tissues is a major cause of cancer-related mortality. Preclinical studies have shown that salinomycin can significantly suppress these processes. mdpi.comrootspress.org In various cancer models, including uveal melanoma and non-small cell lung cancer, salinomycin treatment has been shown to inhibit cell migration and invasion. mdpi.comrootspress.org

The mechanisms underlying this anti-metastatic effect are multifaceted and include the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix. plos.org By inhibiting the invasive capacity of cancer cells, salinomycin demonstrates its potential to prevent the spread of tumors to distant organs.

Angiogenesis Inhibition in Research Models

Salinomycin sodium has demonstrated significant anti-angiogenic properties in various preclinical research models. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibitory effects of salinomycin on this process have been observed in studies using human umbilical vein endothelial cells (HUVECs), a key model for studying angiogenesis.

In in vitro studies, salinomycin inhibits the proliferation of HUVECs in a dose-dependent manner. nih.govtargetmol.com Treatment with salinomycin also effectively curtails HUVEC migration, invasion, and their ability to form capillary-like tube structures, all of which are essential steps in the angiogenic process. nih.govmedchemexpress.comnih.gov The mechanism behind this inhibition involves the disruption of key signaling pathways. Research has shown that salinomycin can suppress the phosphorylation of Focal Adhesion Kinase (FAK) and Akt, two critical proteins in angiogenic signaling. nih.govtargetmol.com Furthermore, it has been found to disturb the Vascular Endothelial Growth Factor (VEGF)-VEGF Receptor 2 (VEGFR2)-AKT signaling axis. nih.govmedchemexpress.comchemsrc.com Salinomycin has been shown to decrease VEGF-induced phosphorylation of VEGFR2 and its downstream effector, STAT3. nih.govnih.gov In vivo, studies using a U251 human glioma xenograft model showed that salinomycin treatment effectively blocked tumor growth by inhibiting angiogenesis, which was associated with the dephosphorylation of FAK and AKT. nih.gov

Table 1: Effects of Salinomycin Sodium on Angiogenesis in Preclinical Models

| Model/Assay | Key Findings | Signaling Pathway(s) Implicated | References |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited cell proliferation, migration, invasion, and capillary-like tube formation. | VEGF-VEGFR2-AKT/FAK, STAT3 | nih.govtargetmol.commedchemexpress.comnih.gov |

| U251 Human Glioma Xenograft | Inhibited tumor growth and angiogenesis in vivo. | AKT and FAK dephosphorylation | nih.govchemsrc.com |

| Matrigel Plug Assay (in vivo) | Strongly inhibited neovascularization. | VEGFR2/STAT3 | nih.govnih.gov |

| Chick Chorioallantoic Membrane (CAM) Assay | Suppressed neovascularization. | HIF-1α/VEGF | researchgate.net |

Modulation of Immune Responses within Tumor Microenvironment Research

Preclinical research indicates that salinomycin can modulate the immune landscape within the tumor microenvironment, potentially reversing the immunosuppressive state that allows tumors to evade immune destruction. frontiersin.org One of the key mechanisms is its effect on macrophages. Studies have shown that intratumoral injection of salinomycin can increase the proportion of pro-inflammatory M1-type macrophages (identified by CD86 expression) while decreasing anti-inflammatory M2-type macrophages (identified by CD206 expression) in 4T1 breast cancer tumors. frontiersin.org This shift from an anti-inflammatory to a pro-inflammatory macrophage phenotype is associated with inhibited tumor growth and reduced pulmonary metastasis. frontiersin.org

Furthermore, salinomycin has been found to potently reverse tumor immune tolerance by targeting the enzyme indoleamine-2,3-dioxygenase 1 (IDO1). frontiersin.orgresearchgate.net IDO1 is an immunosuppressive enzyme that is often overexpressed in tumors. Salinomycin suppresses IDO1 expression and its catalytic activity. researchgate.net It achieves this by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor NF-κB signaling pathways, which are often activated by interferon-gamma (IFN-γ) in the tumor microenvironment. frontiersin.orgresearchgate.net By inhibiting these pathways, salinomycin can restore the proliferation of T-cells that would otherwise be suppressed by the tumor. frontiersin.org Recent research has also highlighted that salinomycin can induce immunogenic forms of cell death, such as necroptosis and pyroptosis, in senescent cancer cells, which can provoke a potent immune response mediated by NK and CD8+ T cells. pnas.orgbiorxiv.org

Efficacy in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered highly relevant for predicting clinical outcomes. Salinomycin has shown efficacy in several PDX models.

In studies using PDX models of colorectal cancer, salinomycin demonstrated significant antitumor activity. fundacjarakiety.plplos.org When compared to the standard FOLFOX chemotherapy regimen, salinomycin treatment was found to be superior in inhibiting tumor growth in one model and non-inferior in two other models. fundacjarakiety.plnih.gov Notably, the combination of salinomycin with FOLFOX resulted in increased anti-tumoral activity across all tested colorectal cancer PDX models, suggesting a synergistic effect. fundacjarakiety.plnih.gov

The efficacy of salinomycin has also been evaluated in breast cancer PDX models. Research has confirmed the antitumor effects of salinomycin in these models, highlighting its potential as a therapeutic agent. nih.govresearchgate.net The heterogeneous response to salinomycin treatment observed across different PDX models underscores the biological diversity of individual tumors and reflects the complexities seen in clinical practice. fundacjarakiety.plnih.gov

Table 2: Efficacy of Salinomycin Sodium in Patient-Derived Xenograft (PDX) Models

| Cancer Type | Model Details | Key Findings | References |

|---|---|---|---|

| Colorectal Cancer | TICs from human colorectal liver metastases or primary colon carcinoma injected into NOD/SCID mice. | Salinomycin inhibited tumor growth; was superior to FOLFOX in one model and non-inferior in two others. Combination with FOLFOX showed synergistic anti-tumor activity. | fundacjarakiety.plplos.orgnih.govresearchgate.net |

| Breast Cancer | Not specified in detail in the provided search results. | Antitumor effects confirmed. | nih.govresearchgate.net |

Activity against Multidrug Resistant (MDR) Phenotypes in Research Models

A significant challenge in cancer therapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of chemotherapeutic drugs. Salinomycin has shown promising activity against cancer cells exhibiting MDR phenotypes. spandidos-publications.comajou.ac.kr

The primary mechanism of MDR often involves the overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, removing chemotherapeutic agents from the cancer cell and reducing their intracellular concentration. spandidos-publications.comresearchgate.net Salinomycin has been demonstrated to be a potent inhibitor of the P-glycoprotein (P-gp/MDR1), one of the most well-characterized ABC transporters. nih.govspandidos-publications.comresearchgate.net

Studies have shown that salinomycin can overcome ABC transporter-mediated multidrug resistance in various cancer cell lines, including human leukemia stem-like cells and doxorubicin-resistant human breast cancer cells (MCF-7/MDR). spandidos-publications.comnih.govspandidos-publications.comscience.gov It is believed that as an ionophore, salinomycin can circumvent MDR. spandidos-publications.com Research suggests that salinomycin's inhibitory effect on P-gp function may be mediated by inducing a conformational change in the transporter protein. spandidos-publications.com In doxorubicin-resistant MCF-7/MDR cells, salinomycin was found to significantly increase the net cellular uptake and decrease the efflux of doxorubicin (B1662922), thereby enhancing its cytotoxicity, without altering the expression levels of MDR1 or MRP1. spandidos-publications.comajou.ac.krnih.gov This indicates that salinomycin's action is likely through the inhibition of the pump's function rather than its expression. spandidos-publications.comajou.ac.kr While P-gp/MDR1 is the most frequently cited target, some research also suggests that salinomycin can inhibit other ABC transporters like ABCG2/BCRP and ABCC11/MRP8. nih.govrootspress.org

Antiparasitic and Antimicrobial Research Applications

Salinomycin sodium is widely used in the poultry industry as a coccidiostat to prevent and control coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. stovek.orgncats.iocabidigitallibrary.org It is effective against various Eimeria species that infect chickens, including E. tenella, E. necatrix, E. acervulina, E. maxima, and E. brunetti. ncats.ionih.gov

The mechanism of action of salinomycin against these parasites is attributed to its function as a monovalent carboxylic polyether ionophore. stovek.orgfermentek.com It forms lipid-soluble complexes with alkali metal ions, particularly potassium (K+), and facilitates their transport across the parasite's cell membranes. stovek.orgfermentek.com This disrupts the natural ion gradients, leading to a fatal violation of the parasite's intracellular ionic concentration. stovek.org Histopathological studies in infected chicks show that salinomycin has a cidal effect, destroying the parasites during their asexual development stages (sporozoites and schizonts) within the host cells. nih.gov This action occurs in the early stages of parasite development, reducing the pathological impact of the infection on the birds. stovek.org

Effects on Bacterial Pathogens (e.g., Gram-positive, MRSA, MRSE, Mycobacterium tuberculosis) in Research Systems

Salinomycin sodium, a polyether ionophore antibiotic isolated from Streptomyces albus, demonstrates significant antimicrobial activity, particularly against Gram-positive bacteria. salinomycin.plfamic.go.jp Its mechanism of action involves acting as an ionophore, transporting ions like K+, Na+, Ca2+, and Mg2+ across the cell membranes of susceptible bacteria. fermentek.comtoku-e.com This disruption of the natural ion gradient leads to an accumulation of these ions to toxic levels within the cell, ultimately causing bacterial death. toku-e.com Research has consistently shown that while salinomycin is potent against Gram-positive species, it is largely inactive against Gram-negative bacteria and fungi such as Candida. researchgate.netwikipedia.org

The antibacterial efficacy of salinomycin extends to some of the most problematic drug-resistant strains. wikipedia.org Studies have highlighted its high antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE), which are common sources of hospital-acquired infections. researchgate.netwikipedia.orgnih.gov Furthermore, research has confirmed its activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.netnih.govut.ac.ir

In a study evaluating the activity of salinomycin against clinical S. epidermidis strains, the Minimum Inhibitory Concentration (MIC) values for planktonic cells ranged from 0.5 µg/ml to 2.0 µg/ml. pjmonline.org The Minimum Bactericidal Concentration (MBC) values in the same study ranged from 4.0 to 32 µg/ml. pjmonline.org Another study investigating salinomycin conjugates found that while the parent compound showed activity, certain derivatives exhibited enhanced potency. For instance, a conjugate labeled SAL-O-FdU showed good potency in inhibiting the growth of MRSA with MICs in the range of 8.17–32.69 µM, proving more active than the reference antibiotic ciprofloxacin (B1669076) in that particular study. salinomycin.pl

The table below summarizes the antibacterial activity of Salinomycin against various bacterial strains as reported in preclinical research.

Table 1: Antibacterial Activity of Salinomycin in Research Systems

| Bacterial Strain | Measurement | Result | Reference |

|---|---|---|---|

| Clinical Staphylococcus epidermidis Strains | MIC | 0.5 - 2.0 µg/ml | pjmonline.org |

| Clinical Staphylococcus epidermidis Strains | MBC | 4.0 - 32 µg/ml | pjmonline.org |

Anti-trypanosomal Activity in In Vitro Models

Salinomycin has been identified as a potent agent against protozoan parasites, including Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness). nih.govresearchgate.net In vitro studies using culture-adapted bloodstream forms of T. brucei have demonstrated significant trypanocidal activity. nih.govljmu.ac.uknih.gov

The primary mechanism of its anti-trypanosomal action is attributed to its ionophoric properties. researchgate.netmdpi.com Salinomycin facilitates the transport of sodium cations (Na+) across the parasite's plasma membrane, leading to an influx of Na+ into the cell. nih.govnih.govresearchgate.net This disrupts the parasite's ionic balance, causing a subsequent osmotic influx of water, which results in massive cell swelling and eventual lysis of the trypanosome. nih.govresearchgate.netmdpi.com This mode of action differs from the apoptotic mechanisms observed in its anti-cancer activity. nih.govnih.gov

Research has quantified the effectiveness of salinomycin against T. brucei. One study reported that the concentration required to reduce the parasite's growth rate by 50% (GI₅₀) was 0.31 µM, while a concentration of 1 µM was sufficient to kill the parasites. nih.govljmu.ac.uknih.gov Further research confirmed these findings, with a reported GI₅₀ value of 0.20 ± 0.02 µM. mdpi.comresearchgate.net

Moreover, chemical modifications of the salinomycin structure have been explored to enhance its trypanocidal properties. nih.govepa.gov Studies on derivatives have shown that modifications can lead to compounds with improved activity against T. brucei. researchgate.netnih.govepa.gov For example, the C20-propargylamine derivative of salinomycin, known as ironomycin, was found to be approximately six times more trypanocidal than its parent compound, with a GI₅₀ value of 0.034 ± 0.002 µM. researchgate.netnih.gov This increased activity is linked not only to cell swelling but also to the production of reactive oxygen species (ROS) and impaired iron uptake by the parasite. nih.gov

Table 2: Anti-trypanosomal Activity of Salinomycin and its Derivative in In Vitro Models

| Compound | Organism | Measurement | Value | Reference |

|---|---|---|---|---|

| Salinomycin | Trypanosoma brucei (bloodstream form) | GI₅₀ | 0.31 µM | nih.govljmu.ac.uk |

| Salinomycin | Trypanosoma brucei (bloodstream form) | Killing Concentration | 1 µM | nih.govljmu.ac.uk |

| Salinomycin | Trypanosoma brucei (bloodstream form) | GI₅₀ | 0.20 ± 0.02 µM | mdpi.comresearchgate.net |

Research on Synergistic and Combinatorial Approaches with Salinomycin Sodium

Combination with Conventional Chemotherapeutic Agents in Preclinical Studies

Preclinical evidence suggests that salinomycin (B1681400) sodium can act synergistically with conventional chemotherapeutic agents, leading to enhanced antitumor activity. These combinations have been investigated in various cancer models, demonstrating the potential to target both the bulk tumor cell population and the resistant CSCs.

In a preclinical model for colorectal cancer, the combination of salinomycin with FOLFOX (a chemotherapy regimen consisting of folinic acid, fluorouracil, and oxaliplatin) resulted in superior antitumor activity compared to either treatment alone. nih.gov This synergistic effect was observed in patient-derived xenograft models, suggesting a promising avenue for further investigation. nih.gov Studies have shown that salinomycin can sensitize multidrug-resistant cancer cells to conventional drugs. salinomycin.pl

The co-administration of salinomycin and doxorubicin (B1662922) has been shown to enhance cytotoxic potential against breast cancer by controlling the pharmacokinetics and in vivo distribution. nih.gov Similarly, combining salinomycin with paclitaxel (B517696) has demonstrated the ability to almost completely eradicate MCF-7 breast cancer tumors in xenograft mice. nih.gov In pancreatic cancer models, the combination of salinomycin with gemcitabine (B846) was more effective at eliminating human pancreatic cancer engraftment in xenograft mice than either agent used alone. nih.gov This is attributed to salinomycin's ability to target CD133+ pancreatic CSCs, while gemcitabine acts on the non-CSC population. nih.gov

The following table summarizes key preclinical studies on the combination of salinomycin sodium with conventional chemotherapeutic agents.

| Cancer Type | Chemotherapeutic Agent(s) | Key Findings | Reference(s) |

| Colorectal Cancer | FOLFOX (5-fluorouracil, oxaliplatin, folinic acid) | Superior antitumor activity in a patient-derived mouse xenograft model compared to FOLFOX alone. | nih.gov |

| Breast Cancer | Doxorubicin | Co-delivery in a synergistic drug ratio enhanced cytotoxic potential. | nih.gov |

| Breast Cancer | Paclitaxel | Almost completely eradicated MCF-7 tumors in xenograft mice. | nih.gov |

| Pancreatic Cancer | Gemcitabine | More effective elimination of human pancreatic cancer in xenograft mice than either drug alone. | nih.gov |

| Breast Cancer | Docetaxel | Synergistic increase in apoptosis in the MDA-MB-231 cell line. | frontiersin.org |

| Various Cancers | Doxorubicin or Etoposide | Increased cancer cell sensitivity to the apoptotic effects of these agents. | frontiersin.org |

Synergism with Targeted Therapies in Research Models

Research models have explored the synergistic potential of combining salinomycin sodium with targeted therapies, which are designed to interfere with specific molecules involved in cancer growth and progression. These studies aim to overcome resistance to targeted agents and enhance their therapeutic efficacy.

In a clinical pilot study involving a patient with heavily pretreated and therapy-resistant squamous cell carcinoma, an experimental therapy combining salinomycin with the EGFR inhibitor erlotinib (B232) resulted in significant tumor regression. nih.gov In preclinical models of gastrointestinal stromal tumors (GIST), the combination of salinomycin with imatinib, a tyrosine kinase inhibitor, led to a significantly greater inhibition of proliferation than salinomycin alone. nih.gov This suggests a potential therapeutic benefit for GIST patients. nih.gov

For breast cancer, the combination of salinomycin with the anti-HER2 monoclonal antibody trastuzumab has shown enhanced cell death, an effect not achievable by either agent alone. salinomycin.pl This combination was effective on various breast cancer cell lines, including MCF-7, MDA-MB-231, and BT-474. salinomycin.pl Furthermore, salinomycin and the Src kinase inhibitor dasatinib (B193332) have demonstrated a synergistic effect in breast cancer cells by suppressing multiple pathways and promoting cell cycle arrest. frontiersin.org

The table below outlines significant research findings on the combination of salinomycin sodium with targeted therapies.

| Cancer Type | Targeted Therapy | Key Findings | Reference(s) |

| Squamous Cell Carcinoma | Erlotinib (EGFR inhibitor) | Significant tumor regression in a clinical pilot study. | nih.gov |

| Gastrointestinal Stromal Tumor (GIST) | Imatinib (Tyrosine kinase inhibitor) | Significantly greater inhibition of proliferation compared to salinomycin alone. | nih.gov |

| Breast Cancer | Trastuzumab (anti-HER2 antibody) | Enhanced cell death in multiple breast cancer cell lines. | salinomycin.pl |

| Breast Cancer | Dasatinib (Src kinase inhibitor) | Synergistic effect via suppression of multiple pathways and promotion of cell cycle arrest. | frontiersin.org |

Combination with Radiation Therapy in Experimental Oncology

Experimental oncology studies have investigated the potential of salinomycin sodium to act as a radiosensitizer, enhancing the efficacy of radiation therapy. Cancer stem cells are known to be resistant to radiotherapy, and targeting this population with salinomycin could lead to better treatment outcomes. nih.gov

In nasopharyngeal carcinoma cells, salinomycin has been shown to enhance sensitivity to radiotherapy. europeanreview.org The combination of salinomycin and radiation resulted in a significantly higher proportion of cells in the G2/M phase of the cell cycle and a remarkably decreased colony formation rate compared to radiation alone. europeanreview.org Furthermore, the combined treatment led to increased cell apoptosis. europeanreview.org Salinomycin is believed to increase the sensitivity of cancer cells to radiotherapy by arresting the cell cycle and destroying DNA. europeanreview.org It has also been shown to be effective against radio-resistant cancer cells. nih.gov

Key findings from experimental oncology studies are summarized in the following table.

| Cancer Type | Key Findings with Radiation Therapy | Reference(s) |

| Nasopharyngeal Carcinoma | Enhanced sensitivity to radiotherapy, increased cell cycle arrest in G2/M phase, decreased colony formation, and increased apoptosis. | europeanreview.org |

| General | Sensitizing effects in radio-resistant cancers. | nih.gov |

Combination with Immunomodulatory Agents in Preclinical Settings

The interaction between salinomycin sodium and the immune system is an emerging area of research. There is evidence to suggest that salinomycin can modulate the tumor microenvironment and potentially synergize with immunomodulatory agents.

Salinomycin has been reported to reverse the immune-inhibitory microenvironment to prevent tumor growth and metastasis. researchgate.net While specific preclinical studies combining salinomycin with classical immunomodulatory agents are still developing, the potential for such combinations is recognized. For instance, in a study using bovine serum albumin-stabilized selenium nanocarriers in combination with a KRASwt nanovaccine, the combined therapy exerted antitumor functions and significantly regulated tumor growth. This therapy also increased B-cell infiltration in the tumor microenvironment, decreased the levels of Treg cells, and elevated both intratumoral and systemic levels of activated CD8+ T-cells. mdpi.com Although this study does not directly involve salinomycin, it highlights the potential of nanoparticle-based delivery systems, which are also used for salinomycin, in modulating the tumor immune microenvironment.

Further research is needed to fully elucidate the synergistic effects of salinomycin sodium with various immunomodulatory agents in preclinical settings.

Exploration of Advanced Delivery Systems for Research Applications

A significant challenge in utilizing salinomycin sodium for therapeutic purposes is its poor water solubility and potential for toxicity at high concentrations. nih.govmdpi.com To overcome these limitations, researchers have explored advanced delivery systems, such as nanocarriers, to improve its pharmacokinetic profile, enhance tumor targeting, and enable controlled release.

Nanotechnology offers a promising approach to deliver salinomycin to tumors more effectively, thereby reducing collateral damage to healthy tissues and improving therapeutic outcomes. nih.gov Various nanocarriers, including liposomes and polymeric nanoparticles, have been investigated for the delivery of salinomycin.

The incorporation of salinomycin into nanoparticles has been shown to significantly improve its pharmacokinetic profile by prolonging its circulation time and increasing its concentration in the blood. nih.gov Poly(lactic-co-glycolic acid) (PLGA)-based nanoparticles have been developed for the simultaneous delivery of salinomycin and paclitaxel in breast cancer models. mdpi.com These nanoparticles demonstrated a mean size below 150 nm. mdpi.com Another study utilized PLGA-PEG nanoparticles for the co-delivery of salinomycin and docetaxel. nih.gov In research on prostate cancer, salinomycin-loaded nanocarriers (Sal-NPs) showed more significant cytotoxicity to cancer cells than salinomycin alone, an effect mediated by apoptosis. researchgate.netconsensus.app

Liposomal formulations have also been developed to co-deliver salinomycin and doxorubicin for the treatment of liver cancer. nih.gov These liposomal vesicles were able to maintain the synergistic drug ratio necessary for an effective therapeutic outcome. mdpi.com Furthermore, salinomycin-loaded polymer-lipid hybrid anti-HER2 nanoparticles have been designed to target both HER2-positive breast cancer stem cells and cancer cells, demonstrating high delivery efficacy. frontiersin.org

The following table provides an overview of different nanocarrier systems used for salinomycin delivery in research models.

| Nanocarrier System | Key Features and Findings in Research Models | Reference(s) |

| PLGA-PEG Nanoparticles | Co-delivery of salinomycin and docetaxel. | nih.gov |

| PLGA-based Nanoparticles | Simultaneous delivery of salinomycin and paclitaxel for breast cancer. | mdpi.com |

| Liposomes | Co-delivery of salinomycin and doxorubicin for liver cancer; maintained synergistic drug ratio. | nih.govmdpi.com |

| Polymer-Lipid Hybrid Anti-HER2 Nanoparticles | Targeted delivery to HER2-positive breast cancer stem cells and cancer cells with high efficacy. | frontiersin.org |

| Salinomycin Nanocarriers (Sal-NPs) | Enhanced cytotoxicity and apoptosis in prostate cancer cells compared to free salinomycin. | researchgate.netconsensus.app |

Controlled release systems are crucial for maintaining therapeutic concentrations of a drug over an extended period, which can be particularly beneficial in experimental cancer models. Nanoparticle formulations of salinomycin have demonstrated sustained release profiles.

For instance, a study on PEGylated PLGA nanoparticles showed a fast initial release of salinomycin (approximately 40-50%) within the first 24 hours, followed by a sustained release with a total of around 80-85% of the drug released over a period of up to 12 days or more. nih.gov This controlled release can be advantageous for maintaining an effective concentration of salinomycin at the tumor site. Similarly, prepared salinomycin nanocarriers have shown a high encapsulation efficiency and a sustained release profile. researchgate.netconsensus.app

The development of intelligent delivery systems, such as gelatinase-responsive core-shell nanoparticles, has also been explored. researchgate.net In one study, nanoparticles prepared by a single emulsion method exhibited a more sustainable drug release rate compared to those prepared by the nanoprecipitation method. researchgate.net These controlled release systems are instrumental in experimental designs aimed at optimizing the therapeutic window and efficacy of salinomycin sodium.

Mechanisms of Resistance to Salinomycin Sodium in Research Models

Efflux Pump Overexpression and Altered Activity

A primary mechanism by which cells can develop resistance to xenobiotics is through the overexpression and/or increased activity of efflux pumps, which actively transport drugs out of the cell, reducing their intracellular concentration and efficacy. In the context of Salinomycin (B1681400) Sodium, the role of these pumps is complex and appears to be cell-type dependent.

Research has shown that repeated treatment of breast cancer cell lines with Salinomycin can lead to the development of resistance to the drug itself. nih.gov However, this acquired resistance is not always associated with the typical overexpression of prominent multidrug resistance (MDR) genes like MDR1 (also known as ABCB1) and BCRP1 (ABCG2). nih.gov In some breast cancer cell lines, the development of Salinomycin resistance was paradoxically accompanied by a downregulation of both the gene expression and activity of these efflux pumps. nih.govspandidos-publications.com This downregulation is thought to contribute to an increased sensitivity of Salinomycin-resistant cells to other chemotherapeutic agents like doxorubicin (B1662922), as the reduced pump activity leads to higher intracellular accumulation of the co-administered drug. nih.govspandidos-publications.com

Conversely, in other experimental models, Salinomycin has been shown to act as an inhibitor of P-glycoprotein (the protein product of the MDR1 gene), thereby reversing multidrug resistance. fermentek.comnih.gov Salinomycin's function as an ionophore allows it to alter the integrity of the cell membrane, which may in turn inhibit the function of these transmembrane pumps. spandidos-publications.com Some studies suggest that Salinomycin can decrease the efflux of other drugs without altering the expression levels of MDR1 or MRP1 (ABCC1), indicating a direct or indirect inhibitory effect on pump function. nih.govnih.gov The interference with ATP-binding cassette (ABC) transporters is a recognized mechanism of Salinomycin's action. researchgate.netacs.org

The table below summarizes findings from studies on the effect of Salinomycin on efflux pump expression and activity in different cancer cell lines.

| Cell Line | Treatment | Effect on Efflux Pump Expression (MDR1/BCRP1) | Effect on Efflux Pump Activity | Reference |

| MCF-7 (Breast Cancer) | Consecutive Salinomycin | Downregulated | Decreased | nih.gov |

| BT-474 (Breast Cancer) | Consecutive Salinomycin | Downregulated | Decreased | nih.gov |

| MDA-MB-231 (Breast Cancer) | Consecutive Salinomycin | Upregulated (MDR1) | Increased | spandidos-publications.com |

| MDA-MB-436 (Breast Cancer) | Consecutive Salinomycin | Downregulated | Decreased | nih.gov |

| MCF-7/MDR (Doxorubicin-resistant Breast Cancer) | Salinomycin Co-treatment | No significant change | Decreased Doxorubicin efflux | nih.govnih.gov |

Adaptive Cellular Responses and Survival Mechanisms

Cells exposed to Salinomycin Sodium can activate various adaptive responses to promote survival. One of the most prominent survival mechanisms observed in research models is the induction of autophagy. researchgate.netnih.gov Autophagy is a cellular process involving the degradation of cellular components via lysosomes, which can serve as a protective mechanism under stress conditions by providing nutrients and removing damaged organelles.

Studies have demonstrated that Salinomycin can trigger a significant autophagic response in cancer cells. researchgate.netnih.gov This autophagic response has been shown to be a protective mechanism, as inhibition of autophagy with agents like chloroquine (B1663885) can increase Salinomycin-induced cell death. researchgate.net The induction of autophagy by Salinomycin may be linked to its ability to cause endoplasmic reticulum (ER) stress and generate reactive oxygen species (ROS). nih.govnih.gov

In addition to autophagy, cancer cells may initiate other survival signals in response to Salinomycin-induced stress. For instance, Salinomycin has been observed to activate Akt (Ser 473), a key protein in a signaling pathway that promotes cell survival. nih.gov This activation of pro-survival pathways can counteract the cytotoxic effects of Salinomycin, contributing to a resistant phenotype.

The table below details some of the adaptive responses observed in cells upon treatment with Salinomycin Sodium.

| Cellular Response | Role in Resistance | Observed in | Reference |

| Autophagy Induction | Protective mechanism promoting cell survival | Prostate and breast cancer cells | researchgate.netnih.gov |

| Endoplasmic Reticulum (ER) Stress | Can trigger protective autophagy | Human cancer cells | nih.govnih.gov |

| Akt Signaling Activation | Promotes cell survival | HT-29 and SW480 colorectal cancer cells | nih.gov |

| Reactive Oxygen Species (ROS) Generation | Can induce protective autophagy | Human cancer cells | nih.govnih.gov |

Cross-Resistance Patterns with Other Agents in Experimental Systems

The development of resistance to Salinomycin Sodium can have varied effects on the sensitivity of cells to other therapeutic agents, a phenomenon known as cross-resistance. The patterns of cross-resistance are not uniform and can depend on the specific cell type and the mechanisms of resistance involved.

Interestingly, in several breast cancer cell line models, the development of resistance to Salinomycin was associated with an increased sensitivity to doxorubicin. nih.gov This sensitization is attributed to the downregulation of efflux pumps like MDR1 and BCRP1 in the Salinomycin-resistant cells, leading to a higher intracellular accumulation of doxorubicin. nih.govspandidos-publications.com This suggests a pattern of negative cross-resistance, where resistance to one agent confers sensitivity to another.

However, in the context of antimicrobial resistance, the use of Salinomycin in animal feed has been correlated with the development of multidrug resistance in certain bacteria. For example, studies have shown that coliforms isolated from chickens fed Salinomycin had a higher frequency of resistance to other antibiotics like streptomycin, ampicillin, carbenicillin, and cephalothin. researchgate.net This indicates a positive cross-resistance pattern in these microorganisms.

The following table provides examples of observed cross-resistance patterns with Salinomycin Sodium.

| Organism/Cell Line | Agent with Altered Sensitivity | Observed Effect | Potential Mechanism | Reference |

| MCF-7, BT-474, MDA-MB-436 (Breast Cancer) | Doxorubicin | Increased Sensitivity (Negative Cross-Resistance) | Downregulation of MDR1 and BCRP1 efflux pumps | nih.govspandidos-publications.com |

| Coliforms (from chickens) | Streptomycin, Ampicillin, Carbenicillin, Cephalothin | Increased Resistance (Positive Cross-Resistance) | Not fully elucidated, likely involves selection for multidrug efflux mechanisms | researchgate.net |

| Streptococci (from chickens) | Erythromycin, Lincomycin | Reduced Resistance | Not fully elucidated | researchgate.net |

Modulation of Cellular Targets and Signaling Pathways

Resistance to Salinomycin Sodium can also arise from alterations in its cellular targets and associated signaling pathways. Salinomycin is known to interfere with multiple signaling pathways that are crucial for the survival and proliferation of cancer cells, and modifications in these pathways can confer resistance.

One of the key targets of Salinomycin is the Wnt/β-catenin signaling pathway. researchgate.netnih.gov This pathway is essential for the maintenance of cancer stem cells, which are often resistant to conventional therapies. Salinomycin can inhibit Wnt signaling by reducing the levels of the Wnt coreceptor LRP6 and downregulating the expression of Wnt target genes. nih.gov Cells that develop mechanisms to bypass this inhibition may exhibit resistance to Salinomycin.

Another important pathway modulated by Salinomycin is the STAT3 signaling pathway. Salinomycin has been shown to inhibit the phosphorylation of STAT3, a key step in its activation. nih.gov Activated STAT3 is involved in cancer cell proliferation, survival, and chemoresistance. Furthermore, Salinomycin can abolish the interaction between STAT3 and STAT1, which is induced by inflammatory cytokines. nih.gov Resistance could potentially emerge through mutations or compensatory signaling that restores STAT3 activity.

The PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival, is also affected by Salinomycin. nih.gov Inhibition of this pathway is one of the mechanisms through which Salinomycin exerts its anticancer effects. nih.gov Hyperactivation of the PI3K/Akt pathway through other means could therefore contribute to Salinomycin resistance.

Additionally, Salinomycin has been shown to inhibit the Nrf2 signaling pathway, which is involved in the cellular antioxidant response. spandidos-publications.com By inhibiting Nrf2, Salinomycin can lead to an accumulation of reactive oxygen species (ROS) and induce oxidative stress-mediated apoptosis. spandidos-publications.com Upregulation of the Nrf2 pathway or other antioxidant mechanisms could therefore serve as a resistance mechanism.

The table below summarizes key signaling pathways modulated by Salinomycin and their potential role in resistance.

| Signaling Pathway | Effect of Salinomycin | Potential Resistance Mechanism | Reference |

| Wnt/β-catenin | Inhibition (e.g., by reducing LRP6 levels) | Reactivation of the pathway through downstream mutations or compensatory signals | researchgate.netnih.gov |

| STAT3 | Inhibition of phosphorylation and STAT3-STAT1 interaction | Mutations leading to constitutive STAT3 activation | nih.gov |

| PI3K/Akt | Inhibition | Upregulation or constitutive activation of the pathway | nih.gov |

| Nrf2 | Inhibition, leading to increased oxidative stress | Upregulation of Nrf2 or other antioxidant pathways | spandidos-publications.com |

Advanced Methodologies and Analytical Approaches in Salinomycin Sodium Research

Spectroscopic Techniques for Mechanistic Studies

Spectroscopic methods are fundamental in probing the molecular structure and interactions of Salinomycin (B1681400) Sodium. These techniques provide detailed insights into the conformational changes and binding properties that underpin its biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the three-dimensional structure of Salinomycin Sodium and its complexes in solution. chim.itfigshare.com Two-dimensional (2D) NMR techniques, such as HMQC and HMBC, have provided unequivocal assignments of the ¹H and ¹³C NMR spectra, which is crucial for understanding its conformational dynamics. dss.go.th

Studies have utilized various deuterated solvents, including chloroform (B151607) (CDCl₃), dimethyl sulfoxide (B87167) (DMSO-d₆), and acetonitrile-d₃, to investigate the conformational differences of the Salinomycin-Na⁺ complex in diverse molecular environments. chim.itfigshare.com Research has shown that the conformation of the Salinomycin-Na⁺ complex in CDCl₃ is very similar to its solid-state structure, whereas it differs significantly in DMSO. figshare.com These solvent-dependent conformational changes highlight the molecule's flexibility and its ability to adapt to different environments.

Furthermore, NMR studies have been critical in characterizing isomers of Salinomycin. For instance, an isomer formed under acidic conditions, resulting from a rearrangement involving the opening of the spiro rings and the formation of a furan (B31954) moiety, was fully characterized using 2D NMR and NOESY techniques. chim.itdss.go.th

Table 1: Key NMR Studies on Salinomycin Sodium

| Study Focus | Key Findings | NMR Techniques Used | Reference |

| Conformational Analysis | Determined the solution structure of the Salinomycin-Na⁺ complex in different solvents. | 2D-NMR, restrained simulated annealing | figshare.com |

| Isomer Characterization | Elucidated the structure of a Salinomycin isomer formed in acidic conditions. | 2D NMR, NOESY | chim.itdss.go.th |

| Structural Elucidation | Provided unequivocal assignments of ¹H and ¹³C NMR spectra. | HMQC, HMBC | dss.go.th |

| Complexation Studies | Investigated the structural changes upon complexation with various metal ions like Cd(II) and Pb(II). | ¹H-NMR, ¹³C-NMR | d-nb.info |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful tool for the identification, quantification, and structural analysis of Salinomycin Sodium and its derivatives. Electrospray ionization (ESI) and Fast Atom Bombardment (FAB) are common ionization techniques used in these studies.

ESI-MS has been widely used to study the formation of complexes between Salinomycin and various metal cations, confirming its ionophoric properties. ppm.edu.pl It has also been instrumental in identifying transformation products of Salinomycin generated through electrochemical methods and in liver microsome incubations. nih.govmdpi.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) allows for the accurate mass determination of these transformation products, facilitating the elucidation of their molecular formulas and structures. nih.govmdpi.com

FAB-MS has been employed to confirm the presence of toxic metal ions, such as Cd(II) and Pb(II), in Salinomycin complexes. d-nb.info The isotopic patterns observed in FAB-MS spectra provide definitive evidence for the successful complexation of these metals. d-nb.info

Table 2: Applications of Mass Spectrometry in Salinomycin Sodium Research

| Application | Key Findings | MS Technique | Reference |